(S)-tert-Butyl (1-((tert-butyldimethylsilyl)oxy)-3-hydroxypropan-2-yl)carbamate
Overview
Description
(S)-tert-Butyl (1-((tert-butyldimethylsilyl)oxy)-3-hydroxypropan-2-yl)carbamate is a complex organic compound often used in synthetic chemistry. It features a tert-butyl carbamate group, a tert-butyldimethylsilyl (TBDMS) protecting group, and a hydroxyl group. This compound is particularly valuable in organic synthesis due to its stability and the ease with which its protecting groups can be removed under mild conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with (S)-3-hydroxypropan-2-ylamine.
Protection of Hydroxyl Group: The hydroxyl group is protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine.
Formation of Carbamate: The amine group is then reacted with tert-butyl chloroformate (Boc-Cl) to form the carbamate.
Reaction Conditions
Solvent: Common solvents include dichloromethane (DCM) or tetrahydrofuran (THF).
Temperature: Reactions are typically carried out at room temperature or slightly elevated temperatures.
Purification: The product is purified using standard techniques such as column chromatography.
Industrial Production Methods
While specific industrial methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions for larger volumes, ensuring efficient mixing, and maintaining consistent temperature control.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Reduction: The carbamate group can be reduced to an amine using lithium aluminum hydride (LiAlH4).
Substitution: The TBDMS protecting group can be removed using fluoride sources such as tetrabutylammonium fluoride (TBAF).
Common Reagents and Conditions
Oxidation: PCC, Dess-Martin periodinane, in solvents like DCM.
Reduction: LiAlH4 in ether or THF.
Deprotection: TBAF in THF.
Major Products
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of an amine.
Deprotection: Removal of the TBDMS group to yield the free hydroxyl compound.
Scientific Research Applications
Chemistry
Protecting Group Chemistry: Used as a protecting group for hydroxyl and amine functionalities in multi-step organic syntheses.
Synthesis of Complex Molecules: Facilitates the synthesis of complex natural products and pharmaceuticals.
Biology
Enzyme Studies: Used in the study of enzyme mechanisms where protection of functional groups is necessary.
Protein Modification: Employed in the modification of proteins and peptides to study their structure and function.
Medicine
Drug Development: Serves as an intermediate in the synthesis of potential drug candidates.
Prodrug Design: Used in the design of prodrugs where the protecting groups are removed in vivo to release the active drug.
Industry
Material Science: Utilized in the synthesis of polymers and advanced materials.
Agrochemicals: Intermediate in the production of agrochemicals.
Mechanism of Action
The compound’s effects are primarily due to its ability to protect functional groups during chemical reactions. The tert-butyl carbamate group protects amines, while the TBDMS group protects hydroxyl groups. These protecting groups can be selectively removed under mild conditions, allowing for the sequential construction of complex molecules.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl (1-((tert-butyldimethylsilyl)oxy)-2-hydroxyethyl)carbamate: Similar structure but with a different hydroxyl group position.
tert-Butyl (1-((trimethylsilyl)oxy)-3-hydroxypropan-2-yl)carbamate: Uses a trimethylsilyl group instead of TBDMS.
tert-Butyl (1-((tert-butyldiphenylsilyl)oxy)-3-hydroxypropan-2-yl)carbamate: Uses a tert-butyldiphenylsilyl group for protection.
Uniqueness
The use of TBDMS as a protecting group provides greater stability compared to trimethylsilyl groups, making it more suitable for reactions requiring harsher conditions. The combination of protecting groups in (S)-tert-Butyl (1-((tert-butyldimethylsilyl)oxy)-3-hydroxypropan-2-yl)carbamate allows for selective deprotection, which is advantageous in multi-step syntheses.
This compound’s unique combination of stability and selective deprotection makes it a valuable tool in synthetic organic chemistry.
Properties
IUPAC Name |
tert-butyl N-[(2S)-1-[tert-butyl(dimethyl)silyl]oxy-3-hydroxypropan-2-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H31NO4Si/c1-13(2,3)19-12(17)15-11(9-16)10-18-20(7,8)14(4,5)6/h11,16H,9-10H2,1-8H3,(H,15,17)/t11-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKOFEVZCVGPZCQ-NSHDSACASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CO)CO[Si](C)(C)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CO)CO[Si](C)(C)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H31NO4Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.49 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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